molecular formula C13H9BrN2S B3023278 N-(4-Bromophenyl)benzo[d]thiazol-2-amine CAS No. 6278-86-0

N-(4-Bromophenyl)benzo[d]thiazol-2-amine

Cat. No.: B3023278
CAS No.: 6278-86-0
M. Wt: 305.19 g/mol
InChI Key: VNHLHHAXIJZPQO-UHFFFAOYSA-N
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Description

Contextual Significance of Benzothiazole (B30560) and Thiazole (B1198619) Scaffolds in Medicinal Chemistry

The foundational structures of N-(4-Bromophenyl)benzo[d]thiazol-2-amine, namely benzothiazole and thiazole, are of considerable importance in the field of medicinal chemistry. These heterocyclic scaffolds are integral features in a variety of natural products and synthetic pharmaceutical agents. researchgate.netnih.gov

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug design and discovery. nih.gov It is a core component of vitamin B1 (thiamine) and is present in numerous approved drugs, including various antibiotics. acs.org The versatility of the thiazole nucleus allows for the development of compounds with a wide array of therapeutic potentials, such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and central nervous system activities. nih.govresearchgate.net

Benzothiazole, which consists of a benzene (B151609) ring fused to a thiazole ring, is also a cornerstone in the development of therapeutic agents. mdpi.comekb.eg This bicyclic system is found in marine and terrestrial natural compounds and forms the structural basis for a multitude of biologically active molecules. mdpi.com Research has demonstrated that benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and antiviral properties. mdpi.comresearchgate.net The structural rigidity and lipophilic nature of the benzothiazole core make it an attractive moiety for designing molecules that can interact with various biological targets. iajesm.in

The wide range of biological activities associated with both thiazole and benzothiazole scaffolds has cemented their status as crucial building blocks in the ongoing search for novel and more effective therapeutic agents. researchgate.netnih.gov

Historical Overview of Academic Investigations on Bromophenyl-Substituted Thiazoles and Benzothiazoles

The history of academic investigations into compounds like this compound is rooted in the foundational synthesis of its parent heterocyclic systems. The synthesis of 2-substituted benzothiazoles was first reported by A.W. Hoffmann in 1887, marking a significant milestone in heterocyclic chemistry. researchgate.netmdpi.com Early synthetic routes, including methods like the Jacobsen cyclization, provided chemists with the fundamental tools to create the benzothiazole core. researchgate.net

Similarly, the synthesis of the thiazole ring has a long history, with the Hantzsch thiazole synthesis being a classic and widely adopted method. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. A common application of this synthesis relevant to the subject compound involves reacting a p-bromophenacyl bromide with thiourea (B124793) to produce 2-amino-4-(4-bromophenyl)-1,3-thiazole. researchgate.net

While the core structures have been known for over a century, the specific and systematic investigation of bromophenyl-substituted derivatives is a more recent development. Much of the contemporary research has been driven by the pursuit of enhanced biological activity. Scientists began exploring how substitutions on the phenyl ring attached to the thiazole or benzothiazole scaffold could modulate the pharmacological properties of the parent molecule.

In recent years, numerous studies have focused on the synthesis and biological evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives. For instance, research published in 2018 described the synthesis of new derivatives starting from 2-amino-4-(4-bromophenyl)-1,3-thiazole to evaluate their antimicrobial properties. researchgate.net A 2019 study detailed the synthesis of a series of Schiff bases derived from 4-(4-bromophenyl)-thiazol-2-amine to assess their potential as both antimicrobial and anticancer agents. nih.gov These modern investigations build upon the classical synthetic foundations, applying them to create novel molecules with specific therapeutic goals.

Rationale for Advanced Research into this compound and its Derivatives

The motivation for advanced research into this compound and its derivatives stems from a combination of established chemical principles and pressing therapeutic needs. A primary driver for these investigations is the global challenge of drug resistance, both in microbial infections and in cancer treatment. nih.govresearchgate.net

Researchers hypothesize that by combining the proven biological activities of the benzothiazole scaffold with specific substitutions, it is possible to create novel compounds that can overcome these resistance mechanisms. The inclusion of a bromophenyl group is a deliberate strategic choice for several reasons:

Enhanced Biological Activity: The presence of a halogen atom like bromine at the para-position of the phenyl ring is known to influence the electronic properties and lipophilicity of the molecule. This can lead to enhanced interactions with biological targets and improved cell membrane permeability, potentially increasing the compound's potency. ijper.org Studies have shown that an electron-withdrawing group on the phenyl ring attached to a thiazole can result in good antibacterial activity. nih.gov

Anticancer Potential: Aromatic substitution at the para position of the thiazole ring has been noted to enhance anticancer activity, making it a promising template for further investigation. nih.gov Research into various 2-aminobenzothiazole (B30445) derivatives has identified them as potential inhibitors of key enzymes in cancer progression, such as EGFR and VEGFR-2. nih.gov The development of derivatives of this compound is therefore a rational approach to discovering new and more selective chemotherapeutic agents. nih.govresearchgate.net

Structural Versatility: The 2-amino group on the benzothiazole ring serves as a versatile chemical handle, allowing for the synthesis of a wide range of derivatives, such as Schiff bases and amides. researchgate.netmdpi.com This enables the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing therapeutic efficacy.

In essence, the rationale for focusing on this compound is to leverage the synergistic effects of a known bioactive scaffold (benzothiazole) and a strategically chosen substituent (4-bromophenyl) to develop new chemical entities with improved pharmacological profiles, particularly for antimicrobial and anticancer applications. nih.govresearchgate.net

Research Findings on Related Compounds

Compound DerivativeTarget ApplicationKey FindingReference
Schiff bases of 4-(4-bromophenyl)-thiazol-2-amineAntimicrobial & AnticancerCertain derivatives exhibited promising antimicrobial activity comparable to standard drugs and one derivative was the most active against the MCF-7 breast cancer cell line. nih.gov
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial & AntiproliferativeSome derivatives showed promising antimicrobial activity and notable antiproliferative effects against the MCF-7 cell line. researchgate.net
Derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazoleAntifungalSynthesized derivatives exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net
Thiazole-linked pyrazoles with a 4-(4-bromophenyl) moietyAntiproliferativeA comprehensive SAR investigation revealed that a 4-(4-bromophenyl) substitution contributed to the antiproliferative efficacy against MCF-7 human breast cancer cell lines. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLHHAXIJZPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283955
Record name N-(4-Bromophenyl)-1,3-benzothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-86-0
Record name 6278-86-0
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis for Three-Dimensional Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)The data from SC-XRD would also allow for a detailed analysis of the intermolecular forces that govern the crystal packing. For this molecule, potential interactions could include hydrogen bonding involving the amine (N-H) group, as well as π-π stacking interactions between the aromatic rings of the benzothiazole (B30560) and bromophenyl moieties. Understanding these non-covalent interactions is essential for explaining the physical properties of the compound, such as its melting point and solubility.

Without specific experimental findings from the scientific literature, any further discussion on these characterization aspects for N-(4-Bromophenyl)benzo[d]thiazol-2-amine would be speculative. Further research and publication of these data are required to fully elucidate the structural and spectroscopic properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a visual and quantitative representation of the close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate different types of intermolecular interactions and their relative strengths.

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific study detailing the Hirshfeld surface analysis of this compound. Consequently, the presentation of detailed research findings and specific data tables quantifying the intermolecular contacts for this exact compound is not possible at this time.

However, to provide a contextual understanding, Hirshfeld surface analyses of structurally similar benzothiazole derivatives consistently highlight the prevalence of several key intermolecular interactions. These studies on related compounds reveal that the crystal packing is generally stabilized by a combination of hydrogen bonds and other weak interactions.

For analogous benzothiazole structures, the quantification of intermolecular contacts through Hirshfeld surface analysis typically reveals significant contributions from various types of atomic contacts. These are generally presented in a data table format, showcasing the percentage contribution of each interaction to the total Hirshfeld surface area. While specific percentages for this compound are not available, a hypothetical breakdown based on analyses of similar molecules might include the following interactions:

Intermolecular ContactPercentage Contribution (%)
H···HData not available
C···H/H···CData not available
N···H/H···NData not available
S···H/H···SData not available
Br···H/H···BrData not available
C···CData not available
OtherData not available

The dnorm surface, a key feature of Hirshfeld analysis, uses a color scale to highlight regions of significant intermolecular contact. Red regions on the dnorm surface indicate close contacts that are shorter than the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions. White areas denote contacts that are approximately at the van der Waals distance.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of points corresponding to the distance from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The shape and features of these plots are characteristic of specific types of intermolecular interactions. For instance, sharp spikes in the fingerprint plot are typically indicative of strong hydrogen bonding.

In the absence of specific experimental data for this compound, this section serves to outline the methodology and the type of information that a Hirshfeld surface analysis would provide. Further experimental crystallographic studies on the title compound are required to generate the specific data for a detailed and quantitative discussion of its intermolecular interactions.

Pharmacological Activities and Mechanistic Studies of N 4 Bromophenyl Benzo D Thiazol 2 Amine and Its Analogs

Antimicrobial Activity Studies

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of N-(4-Bromophenyl)benzo[d]thiazol-2-amine have been extensively studied for their potential to combat pathogenic bacteria and fungi.

Analogs of this compound have shown varied and sometimes significant efficacy against a spectrum of pathogenic bacteria. In one study, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for their antibacterial action. nih.gov One derivative, compound p2, exhibited promising activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 16.1 µM for both. nih.gov Another derivative, compound p4, was found to be potent against the Gram-positive Bacillus subtilis with a MIC of 28.8 µM. nih.gov

Further research into other analogs, specifically derivatives of [2-amino-4-(4-bromophenyl)-1,3-thiazole], revealed moderate antibacterial activity against the Gram-positive strains S. aureus and B. subtilis. researchgate.net However, these particular compounds did not show activity against the tested Gram-negative bacteria. researchgate.net Similarly, another study synthesized new derivatives from 2-amino-4-(4-bromophenyl)thiazole, with one compound showing moderate activity against two Gram-positive bacteria. researchgate.net The collective findings suggest that while the 4-bromophenyl-thiazol-2-amine scaffold is a viable starting point for antibacterial agents, its efficacy, particularly against Gram-negative strains, is highly dependent on the specific structural modifications of the analog.

Table 1: Antibacterial Efficacy (MIC in µM) of Selected this compound Analogs

CompoundGram-Positive BacteriaMIC (µM)Gram-Negative BacteriaMIC (µM)Source
Compound p2Staphylococcus aureus16.1Escherichia coli16.1 nih.gov
Compound p4Bacillus subtilis28.8-- nih.gov
Compound 7S. aureus, B. subtilisModerate Activity-Inactive researchgate.net
Compound 8S. aureus, B. subtilisModerate Activity-Inactive researchgate.net

The antifungal potential of this class of compounds has also been a subject of investigation. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant activity against common fungal pathogens. nih.gov Specifically, compound p6 was effective against Candida albicans with a MIC of 15.3 µM, while compound p3 was most potent against Aspergillus niger, showing a MIC of 16.2 µM. nih.gov

In another study, derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] were found to possess distinguished antifungal activity against both C. albicans and Candida glabrata. researchgate.net The research indicates that the bromophenyl-thiazole scaffold holds considerable promise for the development of new antifungal agents.

Table 2: Antifungal Efficacy (MIC in µM) of Selected this compound Analogs

CompoundFungal StrainMIC (µM)Source
Compound p6Candida albicans15.3 nih.gov
Compound p3Aspergillus niger16.2 nih.gov
Compounds 5-8C. albicans, C. glabrataDistinguished Activity researchgate.net

A primary motivation for developing new antimicrobial scaffolds is to overcome existing resistance mechanisms. nih.govnih.gov Research into benzothiazole (B30560) derivatives has included computational and mechanistic studies to understand how they might circumvent this challenge.

One key approach involves targeting essential bacterial enzymes that are not targeted by current drug classes. For instance, some sulfonamide-containing benzothiazole derivatives have been investigated as inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov This enzyme is crucial for folate synthesis in bacteria, and its inhibition can lead to bacterial death. explorationpub.com Resistance to traditional sulfonamides often occurs through mutations in the gene encoding DHPS, which reduces drug affinity. nih.gov By designing novel benzothiazole-based inhibitors, researchers aim to create compounds that can effectively bind to and inhibit even the mutated forms of DHPS. nih.gov

Molecular docking studies have been employed to predict and understand the interactions between these compounds and their putative targets. For certain 4-(4-bromophenyl)-thiazol-2-amine derivatives, good docking scores were observed within the binding pockets of selected microbial enzymes, suggesting a target-specific mechanism of action. nih.gov Other research on related benzothiazole structures predicted the inhibition of LD-carboxypeptidase as a probable antibacterial mechanism, which would interfere with the synthesis of the bacterial cell wall. nih.gov These target-based strategies are fundamental to developing drugs that can bypass common resistance pathways like enzymatic drug inactivation or target modification.

Anticancer and Antiproliferative Potentials

Beyond their antimicrobial properties, this compound and its analogs have garnered significant attention for their potential as anticancer agents.

Numerous studies have demonstrated the cytotoxic effects of this compound class against a variety of human cancer cell lines. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for anticancer activity against the MCF-7 oestrogen receptor-positive human breast adenocarcinoma cell line. nih.govresearchgate.net Among the tested compounds, one derivative (compound p2) was identified as the most active, with potency comparable to the standard drug 5-fluorouracil. nih.gov

The cytotoxic effects of other thiazole (B1198619) derivatives have been documented against a panel of cancer cells including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). ekb.eg In one such study, a compound designated CP1 showed potent activity with IC50 values of 4.7 µg/ml against HCT116, 4.8 µg/ml against MCF-7, and 11 µg/ml against HepG-2. ekb.eg Another related compound, CP2, also showed activity, though with higher IC50 values. ekb.eg These findings highlight the potential of the thiazole scaffold in developing broad-spectrum anticancer agents. Further studies on different series of benzothiazole derivatives have also reported significant cytotoxic activity against MCF-7, HCT-116, and HepG-2 cell lines. researchgate.netekb.egnih.gov

Table 3: In Vitro Cytotoxicity (IC50) of Selected Thiazole and Benzothiazole Analogs

Compound/Analog SeriesMCF-7 (Breast)HCT116 (Colon)HepG-2 (Liver)Source
Compound p2 (4-(4-bromophenyl)-thiazol-2-amine analog)Active (Comparable to 5-FU)-- nih.gov
Compound CP1 (thiazole derivative)4.8 µg/ml4.7 µg/ml11 µg/ml ekb.eg
Compound CP2 (thiazole derivative)9.6 µg/ml9.5 µg/ml18 µg/ml ekb.eg
Benzothiazole–carboxamide hybrid (6j)6.56 µM7.83 µM- researchgate.net
5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-aminesGI50: 24.0 to 46.8 µg/mL-- nih.gov

Understanding the molecular mechanisms behind the cytotoxicity of these compounds is crucial for their development as therapeutic agents. Research has pointed to several cellular targets and pathways.

One major area of investigation is the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some benzothiazole derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in many cancers. researchgate.netsemanticscholar.org Other analogs have been shown to inhibit both the AKT and ERK signaling pathways, which are critical for cell growth and proliferation. researchgate.net

Induction of apoptosis, or programmed cell death, is another key mechanism. Certain triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been shown to induce apoptosis in MCF-7 cells through the increased activity of caspase-9, a key enzyme in the apoptotic cascade. nih.gov These compounds were also found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov Similarly, other studies have confirmed that benzothiazole derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including HCT116. researchgate.netnih.gov Mechanistic studies on some thiazolyl hydrazone derivatives demonstrated that their cytotoxic action involves the inhibition of NF-κB p65 expression, a protein complex that controls DNA transcription and cell survival. nih.gov These diverse mechanisms of action underscore the multifaceted potential of the this compound scaffold in the development of novel anticancer therapies.

Other Biological Activities in Academic Research Contexts

Beyond the primary pharmacological activities, this compound and its analogs have been the subject of diverse academic research, exploring a range of other potential biological effects. These investigations have shed light on their antioxidant, anti-inflammatory, analgesic, antiparasitic, and anticonvulsant properties, as well as their capacity to inhibit various enzymes.

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

The antioxidant potential of benzothiazole derivatives has been a significant area of interest. Studies have demonstrated that these compounds can effectively scavenge free radicals, which are implicated in a variety of pathological conditions. The mechanism of action is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species.

For instance, a series of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov The results indicated that while ascorbic acid, a standard antioxidant, exhibited the highest activity, certain benzothiazole derivatives also showed promising radical scavenging capabilities. nih.govnih.gov Theoretical studies using Density Functional Theory (DFT) have suggested that the primary mechanism for this antioxidant activity is likely Sequential Proton Loss-Electron Transfer (SPLET). nih.gov This mechanism is influenced by the solvent, the acid dissociation constant (pKa), and the potential for the formation of charged species. nih.gov

The antioxidant activity of these compounds is often linked to the substitution pattern on the benzothiazole ring and the N-phenyl ring. The presence of electron-donating groups can enhance the radical scavenging capacity. The investigation into the free radical scavenging action of thiazole/oxazole (B20620) substituted benzothiazole derivatives further supports the antioxidant potential of this class of compounds. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol Derivatives

Compound IC₅₀ (µM)
4a 0.3
4b 0.274
4c 0.183
4d 0.144
4e 0.244
Ascorbic Acid (Standard) 0.074

Data sourced from comparative studies on benzothiazole derivatives. nih.gov

Anti-inflammatory and Analgesic Studies

Several studies have explored the anti-inflammatory and analgesic properties of benzothiazole derivatives. These compounds have shown potential in reducing inflammation and alleviating pain in various experimental models. The anti-inflammatory action is often associated with the inhibition of pro-inflammatory enzymes and mediators.

A study on thiazole/oxazole substituted benzothiazole derivatives demonstrated their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net The research involved the synthesis of a series of compounds and their evaluation in animal models. nih.gov One particular compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c), was identified as being more active than the reference drug at the tested dose. nih.govresearchgate.net This highlights the potential of the benzothiazole scaffold in the development of new anti-inflammatory and analgesic drugs.

Antiparasitic Efficacy (e.g., against Leishmania amazonensis, Trypanosoma cruzi)

The benzothiazole nucleus has been investigated for its potential against various parasites, including those responsible for neglected tropical diseases. Research has shown that certain derivatives exhibit promising activity against Leishmania and Trypanosoma species.

A study focusing on 4-(4-chlorophenyl)thiazole compounds, which are structurally related to the subject compound, demonstrated their efficacy against different forms of Leishmania amazonensis and Trypanosoma cruzi in vitro. scielo.br The compounds displayed varying levels of activity, with some showing better results against T. cruzi than L. amazonensis. scielo.br For instance, against the promastigote form of L. amazonensis, the IC₅₀ values ranged from 19.86 to 200 µM, while for the trypomastigote form of T. cruzi, the IC₅₀ values were in the range of 1.67 to 100 µM. scielo.br These findings suggest that the thiazole and by extension, the benzothiazole scaffold, could be a valuable starting point for the development of new antiparasitic agents.

Anticonvulsant Properties of Benzothiazole Derivatives

The structural features of benzothiazole derivatives have led to their investigation as potential anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, remains a significant health concern, and there is a continuous need for new therapeutic options.

Research into various heterocyclic compounds has shown that thiazole, thiazolidinone, and thiadiazole derivatives possess anticonvulsant properties. mdpi.comnih.govbiointerfaceresearch.com These studies often utilize models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate the efficacy of the synthesized compounds. nih.govbiointerfaceresearch.com For example, a series of thiazole-bearing 4-thiazolidinones were synthesized and evaluated, with some compounds showing excellent anticonvulsant activity in both models. mdpi.com While direct studies on this compound are limited in this context, the broader research on related structures suggests that this chemical class is a promising area for the discovery of new anticonvulsant drugs.

Enzyme Inhibition Studies and Target Identification (e.g., Xanthine (B1682287) Oxidase, Cyclooxygenases (COX-1, COX-2), Lipoxygenase (5-LOX), Monoamine Oxidase B (MAO-B), Cyclin-Dependent Kinase-8 (CDK8), DprE1)

The biological activities of this compound and its analogs are often mediated by their interaction with specific enzymes. Identifying these molecular targets is crucial for understanding their mechanism of action and for the development of more potent and selective therapeutic agents.

Xanthine Oxidase: Some structurally related oxazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout. nih.gov

Cyclooxygenases (COX-1, COX-2) and Lipoxygenase (5-LOX): The anti-inflammatory effects of benzothiazole derivatives are often linked to their ability to inhibit COX and LOX enzymes, which are key players in the inflammatory cascade.

Monoamine Oxidase B (MAO-B): Certain benzothiazole derivatives have been evaluated as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in neurodegenerative diseases.

DprE1: Benzothiazole-containing compounds have been identified as inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov This makes them attractive candidates for the development of new anti-tuberculosis drugs.

The diverse enzyme inhibitory profile of benzothiazole derivatives underscores their potential as versatile scaffolds for drug discovery across multiple therapeutic areas.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on both the benzothiazole (B30560) nucleus and the N-phenyl ring play a critical role in modulating the biological potency and selectivity of these compounds. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly influence the molecule's interaction with biological targets. studypug.com

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl, Br) and nitro groups (NO₂), has been shown to enhance various biological activities. For instance, the presence of strong electron-attacking groups like fluorine in the benzothiazole structure can heighten anticancer activity. journalajrimps.com This is often attributed to fluorine's ability to increase metabolic stability, binding affinity, and lipophilicity. journalajrimps.com In SAR studies of anticonvulsant agents, a chloro group at the para position of the phenyl ring attached to the benzothiazole core was found to improve cytotoxicity. ijper.org Similarly, the synthesis of anti-inflammatory 2-aminobenzothiazole (B30445) derivatives revealed a significant increase in activity when EWGs like Cl or NO₂ were incorporated at positions 4 or 5 of the benzothiazole ring. rsc.org The presence of a p-chloro group on an aromatic ring has also been shown to improve the antibacterial activity of vanillic acid-triazole conjugates. researchgate.net

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups can also positively influence biological activity. An electron donor group in the para-position of a phenyl ring attached to a benzothiazolium salt was identified as a feature that increases biological activity. researchgate.net In some series, substitutions with methoxy groups on the benzothiazole ring have led to potent anti-inflammatory agents. rsc.org Alkyl groups, which are weakly electron-donating, at the heterocyclic nitrogen have also been associated with higher antimicrobial activity. researchgate.net However, the effect of EDGs can be unpredictable; for example, in one study on 1,3,4-oxadiazoles, a p-methoxybenzoic acid derivative (EDG) gave a higher yield than EWG derivatives, while a dimethylamino derivative (a stronger EDG) resulted in a significantly lower yield. otterbein.edu

The table below summarizes the observed impact of various substituents on the biological activities of benzothiazole derivatives.

Substituent GroupClassificationPositionObserved Biological EffectReference(s)
-F, -Cl, -BrElectron-WithdrawingPhenyl ring, Benzothiazole ringEnhanced anticancer, antibacterial, and cytotoxic activity. journalajrimps.comijper.org
-NO₂Electron-WithdrawingBenzothiazole ringIncreased anti-inflammatory activity. rsc.org
-OCH₃Electron-DonatingBenzothiazole ring, Phenyl ringIncreased anti-inflammatory and antimicrobial activity. rsc.orgresearchgate.net
-CH₃Electron-DonatingBenzothiazole ringContributes to increased biological activity. researchgate.net

Influence of Heterocyclic Ring Modifications on Activity Spectrum and Potency

Modifications to the core heterocyclic structure are a fundamental strategy in drug design to alter the spectrum of activity and enhance potency. For the benzothiazole scaffold, this can involve substitutions on the benzene (B151609) portion of the ring system or the fusion or linkage of other heterocyclic rings.

Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for determining the compound's biological activities. benthamscience.comresearchgate.net The 2-amino group of 2-aminobenzothiazole is a key reactive site, allowing for the synthesis of a wide array of derivatives and fused heterocyclic systems. nih.govacs.org For example, isosteric replacement of a 2-mercapto (-SH) group with a 2-amino (-NH₂) group was shown to shift the activity profile of a series of compounds from primarily antibacterial to antifungal. core.ac.uk

Furthermore, the incorporation of other heterocyclic moieties, such as pyrazoline, oxadiazole, or triazole, can lead to compounds with enhanced or novel biological activities. journalajrimps.compharmacyjournal.in

Pyrazoline: Benzothiazole derivatives incorporating a pyrazoline moiety have demonstrated significant antifungal and antibacterial properties. ijper.org

Oxadiazole: Linking an oxadiazole ring to a benzothiazole scaffold has been reported to produce potent anthelmintic activity. journalajrimps.com

Thiadiazole: A novel series of benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives showed promising potential as anticancer agents. researchgate.net

These findings underscore that the benzothiazole nucleus can act as a versatile scaffold. The hybridization of benzothiazole with other pharmacologically active heterocyclic rings is a common and effective strategy to generate molecules with synergistic or expanded therapeutic applications. researchgate.netdntb.gov.ua

Heterocyclic ModificationResulting Activity SpectrumReference(s)
Substitution at C-2 and C-6Crucial for a variety of biological activities (anticancer, antimicrobial). benthamscience.comresearchgate.net
Isosteric replacement (e.g., -SH to -NH₂)Shift from antibacterial to antifungal activity. core.ac.uk
Hybridization with PyrazolinePotent antifungal and antibacterial activity. ijper.org
Hybridization with OxadiazolePotent anthelmintic activity. journalajrimps.com
Hybridization with 1,3,4-ThiadiazolePotential anticancer activity. researchgate.net

Importance of Specific Linkages and Bridging Units

Amide Linkage: The amide bond is a stable and common linker in medicinal chemistry. In the development of probes for tau protein, an amide linkage attached to the benzothiazole core was found to be effective, whereas other linkers like 1,2,3-triazole failed to detect the target neurofibrillary tangles. rsc.orgnih.gov Synthesis of various N-(substituted benzothiazole) amide scaffolds has yielded compounds with significant anticonvulsant and neuroprotective properties. ijper.org

Urea (B33335) and Thiourea (B124793) Linkages: Urea and thiourea groups, when bonded to the benzothiazole ring, can favorably influence physicochemical and biological properties. researchgate.netnih.gov These linkages are important for interactions with biological targets, often through hydrogen bonding. For example, N,N'-disubstituted thiourea derivatives bearing a benzothiazole moiety have been evaluated as potential antimicrobial and anticancer agents. benthamscience.com The linker connecting the benzothiazole and a purine (B94841) ring was found to be essential for antimicrobial effect. ijper.org In one study, extending a bridging unit from two to three atoms resulted in an inactive urea derivative, while the corresponding thiourea analog showed moderate inhibitory activity, highlighting the subtle but critical role of the linker's composition and length. mdpi.com

The table below illustrates how different linkages can influence the biological profile of benzothiazole derivatives.

Linkage/Bridging UnitApplication/Observed EffectReference(s)
AmideEffective for targeting neurofibrillary tangles; anticonvulsant activity. ijper.orgrsc.orgnih.gov
EsterEffective for targeting neurofibrillary tangles. rsc.orgnih.gov
1,2,3-TriazoleIneffective for targeting neurofibrillary tangles in a specific study. rsc.org
Urea/ThioureaEssential for antimicrobial and anticancer activities; activity is sensitive to linker length and composition. benthamscience.comresearchgate.netmdpi.com

Stereochemical Considerations in Biological Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and biological activity. The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly specific, and often only one stereoisomer (enantiomer or diastereomer) will exhibit the desired therapeutic effect, while the other(s) may be less active, inactive, or even responsible for adverse effects.

The parent compound, N-(4-Bromophenyl)benzo[d]thiazol-2-amine, is an achiral molecule and therefore does not have stereoisomers. However, the principles of stereochemistry become critically important when modifications to this scaffold introduce chiral centers. The synthesis of more complex benzothiazole derivatives can readily lead to the formation of chiral molecules.

For instance, the introduction of a chiral side chain or the creation of a stereocenter within a fused ring system would result in enantiomers. These enantiomers, despite having the same chemical formula and connectivity, can have vastly different pharmacological profiles due to their differential binding to chiral biological macromolecules. The spatial orientation of key functional groups that participate in target binding (e.g., via hydrogen bonds, hydrophobic interactions, or ionic bonds) must be precise for optimal activity.

While specific SAR studies detailing the stereochemical aspects of this compound analogs are not prevalent in the reviewed literature, the general principle remains a cornerstone of medicinal chemistry. Any future development of chiral derivatives based on this scaffold would necessitate the separation of stereoisomers and their individual biological evaluation to identify the most active and safest candidate.

Computational Chemistry and Molecular Modeling in Drug Discovery

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast how a ligand, such as a derivative of N-(4-Bromophenyl)benzo[d]thiazol-2-amine, might interact with the binding site of a target protein.

Molecular docking simulations are crucial for estimating the binding affinity between a ligand and its receptor, which is often quantified by a docking score. A lower docking score typically indicates a more favorable binding interaction. Studies on related benzothiazole (B30560) derivatives have demonstrated their potential as inhibitors for various enzymes by predicting their binding affinities. nih.govnih.gov

For instance, in a study involving 4-(4-bromophenyl)-thiazol-2-amine derivatives, several compounds exhibited significant binding scores against selected protein targets. nih.govresearchgate.net Similarly, docking studies of other benzo[d]thiazol-2-amine derivatives against the Human Epidermal growth factor receptor (HER) enzyme revealed strong binding affinities, suggesting their potential as anticancer agents. nih.gov Compound 2 in that study showed the highest affinity with docking scores of -10.4, -9.9, and -9.8 kcal/mol for its top three binding poses. nih.gov

Table 1: Representative Docking Scores of Benzothiazole Derivatives Against Various Targets

Compound Class Target Protein Representative Docking Score (kcal/mol) Reference
4-(4-Bromophenyl)-thiazol-2-amine Derivatives Bacterial DNA Gyrase (1JIJ) Good nih.govresearchgate.net
4-(4-Bromophenyl)-thiazol-2-amine Derivatives Fungal Lanosterol 14-alpha demethylase (4WMZ) Good nih.govresearchgate.net
Benzo[d]thiazol-2-amine Derivatives Human Epidermal growth factor receptor (HER) -10.4 nih.gov

Note: "Good" indicates that the source reported favorable docking scores without specifying the exact numerical values.

These simulations provide a static model of the ligand within the receptor's binding pocket, illustrating the most probable and energetically favorable binding mode. This information is vital for understanding the structural basis of inhibition and for designing new molecules with improved affinity. nih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The identification of these key interactions with specific amino acid residues in the target's active site is fundamental to structure-activity relationship (SAR) studies.

For example, the docking analysis of antibacterial 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that their efficacy was linked to specific interactions within the enzyme's binding pocket. One of the active compounds was found to form hydrogen bonds with the amino acid residues Tyr36 and Asp177, which are crucial for its antibacterial activity. nih.gov The analysis of these interactions helps to explain why certain derivatives are more active than others and provides a roadmap for future chemical modifications to enhance potency.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and interactions. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure of compounds like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzothiazole derivatives, DFT studies are employed to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

These calculations help in understanding the distribution of electrons within the molecule and how this distribution influences its chemical behavior. For instance, DFT has been used to study various 2-substituted benzothiazoles, providing insights into their structural and vibrational properties that are consistent with experimental data. researchgate.net Such studies are foundational for understanding the molecule's inherent stability and reactivity patterns. nih.gov

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

FMO analysis has been applied to antitumor 2-(4-aminophenyl)benzothiazoles to predict their bioactivation mechanism. rsc.org The calculations can help explain how these compounds are metabolized by enzymes like cytochrome P4501A1 into reactive intermediates that can then interact with biological macromolecules like DNA. rsc.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will be more reactive. This analysis is crucial for predicting potential metabolic pathways and understanding the mechanism of action at a sub-atomic level.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

MEP analysis can reveal the binding sites of a molecule and predict its reactivity. researchgate.net For a compound like this compound, an MEP map would highlight the electron-rich areas, such as around the nitrogen and sulfur atoms of the benzothiazole ring, and potentially electron-deficient areas, which are crucial for understanding its interactions with biological receptors and enzymes. This information complements docking studies by providing a rationale for the observed binding orientations and interactions.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu This analysis provides a detailed picture of the electronic structure, revealing how electron density is shared between different parts of the molecule. For thiazole-containing compounds, NBO analysis helps to understand the flow of charge, for instance, from a donor part of the molecule to an acceptor part through its π-conjugated system. mdpi.com Such intramolecular charge transfer (ICT) is fundamental to the molecule's electronic and optical properties. mdpi.com

In molecules similar to this compound, the analysis of orbital interactions can indicate a significant transfer of charge. For example, interactions often occur from the π orbitals of electron-rich aromatic rings to the π* anti-bonding orbitals of the thiazole (B1198619) ring or other electron-accepting moieties. mdpi.com These electronic interactions, quantified by second-order perturbation theory, indicate the stabilization energy associated with charge delocalization. A higher stabilization energy suggests a more significant intramolecular charge transfer, which can influence the molecule's reactivity, polarity, and ability to interact with biological targets. acadpubl.eu Studies on related benzothiazole derivatives have shown that upon photoexcitation, they can undergo ultrafast excited-state intramolecular proton transfer (ESIPT), a process intrinsically linked to charge redistribution within the molecule. nih.govresearchgate.net This phenomenon is critical for understanding the fluorescence properties and photostability of such compounds.

In Silico Pharmacokinetic Profiling (ADME Modeling) for Drug-Likeness Assessment

Prediction of Oral Bioavailability and Distribution Attributes

Oral bioavailability, which measures the fraction of an administered drug that reaches systemic circulation, is a critical parameter for orally administered medicines. nih.gov In silico tools can predict this and other distribution attributes based on the molecular structure of the compound. For derivatives of the core structure 4-(4-bromophenyl) thiazol-2-amine, computational models have been used to assess properties that are essential for good oral bioavailability, such as absorption levels and adherence to established guidelines like Lipinski's rule of five. nih.govresearchgate.net

The table below presents a selection of predicted ADME properties for a compound structurally related to this compound, demonstrating the type of data generated in these in silico assessments.

ADME ParameterPredicted Value/CategoryImplication
Human Intestinal Absorption (HIA)GoodWell absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) PenetrationModerateMay cross into the central nervous system
CYP2D6 BindingNon-inhibitorLow likelihood of drug-drug interactions via this enzyme
Lipinski's Rule of FiveNo violationsGood "drug-likeness" profile for oral administration
Plasma Protein BindingHighLikely to be extensively bound to proteins in the blood

Future Directions and Research Challenges for N 4 Bromophenyl Benzo D Thiazol 2 Amine

Development of Next-Generation Benzothiazole-Based Therapeutic Agents

The development of next-generation therapeutic agents based on the N-(4-Bromophenyl)benzo[d]thiazol-2-amine scaffold is a primary area of future research. This involves the strategic design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical structure influence biological activity. esisresearch.org

Key strategies for developing next-generation compounds include:

Modification of the Phenyl Ring: Altering the substitution pattern on the 4-bromophenyl ring can significantly impact activity. The presence of electron-withdrawing groups at the para-position of the phenyl nucleus attached to the thiazole (B1198619) ring has been associated with good antibacterial activity. nih.gov Exploring a variety of substituents, including electron-donating groups, halogens, and heterocyclic rings, could lead to the discovery of compounds with enhanced or novel therapeutic properties.

Functionalization of the Benzothiazole (B30560) Core: The benzothiazole nucleus itself offers opportunities for modification. Substitutions at various positions on the benzene (B151609) ring of the benzothiazole moiety can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

Hybrid Molecule Design: A promising approach involves the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores. This strategy aims to develop multi-target-directed ligands (MTDLs) that can simultaneously interact with multiple biological targets, potentially offering improved therapeutic efficacy for complex multifactorial diseases. nih.govnih.gov For instance, hybrid compounds incorporating benzothiazole and quinoline (B57606) moieties have been investigated as potential protease inhibitors. nih.gov

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

A thorough understanding of the molecular and cellular mechanisms of action of this compound is paramount for its rational development as a therapeutic agent. Future research should focus on moving beyond preliminary biological screening to in-depth mechanistic studies.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a critical first step. Techniques such as affinity chromatography, proteomics, and computational target prediction can be employed to pinpoint the proteins or enzymes with which the compound interacts. Benzothiazole derivatives have been shown to inhibit a range of enzymes, including kinases, cholinesterases, and monoamine oxidases. rsc.orgacs.orgtandfonline.com

Pathway Analysis: Once a target is identified, it is essential to elucidate the downstream signaling pathways that are modulated by the compound. This can be achieved through a variety of cell-based assays, including reporter gene assays, Western blotting, and transcriptomic analysis. Understanding how the compound affects cellular pathways can provide valuable insights into its therapeutic effects and potential side effects.

Structural Biology: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound in complex with its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent and selective inhibitors.

Exploration of Novel Biological Targets and Underexplored Disease Areas

While benzothiazole derivatives have been extensively studied for their anticancer and antimicrobial properties, there is a vast, underexplored landscape of potential therapeutic applications. jchr.org Future research should aim to broaden the scope of investigation to include novel biological targets and disease areas.

Promising areas for exploration include:

Neurodegenerative Diseases: The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents an opportunity for the development of multi-target-directed ligands. nih.govnih.gov Benzothiazole derivatives have shown promise as inhibitors of enzymes implicated in the pathology of these diseases, such as cholinesterases and monoamine oxidase B (MAO-B). rsc.org

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. nih.govresearchgate.net Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com Further investigation into their mechanisms of action and spectrum of activity could lead to the development of novel antimicrobial drugs.

Inflammatory Diseases: Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Benzothiazole derivatives have been shown to possess anti-inflammatory properties, and further research could uncover their potential as therapeutic agents for these conditions. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. arxiv.org These powerful computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.

Applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds and identify those with the highest probability of being active. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical space, these models can generate new benzothiazole derivatives that are optimized for potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: AI and ML can be used to analyze complex SAR data and identify the key structural features that are responsible for biological activity. This information can then be used to guide the design of new and improved compounds. nih.gov

Addressing Challenges in Synthetic Scale-Up and Derivatization for Potential Applications

For any promising therapeutic candidate, the ability to synthesize the compound on a large scale in a cost-effective and efficient manner is crucial. While numerous methods exist for the synthesis of the benzothiazole core, challenges can arise when scaling up the production of a specific derivative like this compound.

Future research in this area should focus on:

Process Optimization: Developing robust and scalable synthetic routes is essential. This includes optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials.

Derivatization Strategies: Efficient and versatile methods for the derivatization of the this compound scaffold are needed to facilitate the exploration of chemical space and the optimization of biological activity. This includes developing methods for the selective functionalization of different positions on the molecule.

The continued exploration of this compound and its analogues holds significant promise for the development of new and effective treatments for a wide range of diseases. By addressing the research challenges and embracing the opportunities presented by new technologies, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Bromophenyl)benzo[d]thiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between benzo[d]thiazol-2-amine derivatives and bromophenyl-substituted electrophiles. For example, one-pot, catalyst-free multicomponent reactions using substituted aldehydes and amines under solvent-free conditions yield high-purity products . Key intermediates are characterized using 1^1H and 13^13C NMR to confirm regiochemistry, with chemical shifts for aromatic protons (δ ~7.0–7.6 ppm) and NH groups (δ ~7.1 ppm) . IR spectroscopy identifies thiazole C=N stretches (~1600 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .

Q. How are structural discrepancies in NMR data resolved for derivatives of this compound?

Discrepancies in NMR shifts (e.g., NH proton resonance variations due to solvent polarity or hydrogen bonding) are addressed by repeating experiments in deuterated solvents like CD3_3COCD3_3 and cross-referencing with calculated 13^{13}C NMR values. For instance, N-(4-Bromophenyl)-3-(4-nitrophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4f) shows distinct aromatic proton splitting patterns (J = 6.0–7.8 Hz) that differentiate substituent positions .

Advanced Research Questions

Q. What strategies optimize reaction yields for synthesizing halogenated derivatives of this compound?

Yields are enhanced by using Eaton’s reagent (P2_2O5_5/MeSO3_3H) under solvent-free conditions, which promotes Friedel-Crafts acylation and minimizes side reactions. For example, introducing electron-withdrawing groups (e.g., nitro or bromine) on the benzothiazole ring increases electrophilicity, improving cyclization efficiency to ~72–83% . Reaction progress is monitored via TLC, and products are purified using gradient column chromatography (hexane/EtOAc) .

Q. How do structural modifications influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal that substituents like 4-chlorophenyl or 4-fluorophenyl enhance antimicrobial activity. For instance, N-(4-Bromophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4h) exhibits MIC values of 0.25 µg/mL against E. coli due to increased lipophilicity and membrane penetration . Docking studies (AutoDock Vina) correlate activity with binding affinity to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) .

Q. What computational methods validate the interaction of these derivatives with biological targets?

Molecular docking and MD simulations (AMBER force field) predict binding modes to enzymes like PGE2 synthase. ADME profiles (SwissADME) assess drug-likeness, with logP values <5 and TPSA <90 Å2^2 indicating favorable bioavailability. For example, 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine shows a high GI absorption (92%) and BBB permeability (logBB = 0.8) .

Q. How are crystallographic data used to resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SHELXL) confirms planar geometries and intermolecular interactions. For example, (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine crystallizes in the monoclinic P21_1/c space group, with Hirshfeld surface analysis revealing dominant H···O (22%) and H···S (18%) interactions that stabilize the lattice .

Methodological Guidance

Q. What protocols are recommended for analyzing contradictory spectral data in structurally similar analogs?

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Compare experimental and calculated 13^{13}C NMR shifts (e.g., δ 121–155 ppm for aromatic carbons) to identify regioisomeric impurities .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

Q. How are reaction conditions tailored to minimize byproducts in multicomponent syntheses?

  • Employ microwave-assisted heating (80°C, 30 min) to accelerate kinetics and reduce decomposition .
  • Optimize stoichiometry (1:1.2 molar ratio of amine to aldehyde) and use desiccants (MgSO4_4) to trap water in condensation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.